molecular formula C19H24N2O6 B11483595 ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate CAS No. 1212163-89-7

ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Cat. No.: B11483595
CAS No.: 1212163-89-7
M. Wt: 376.4 g/mol
InChI Key: JWMBRHXWZASKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a novel synthetic compound identified as a potent and selective activator of the Nrf2 pathway [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219202/]. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of genes involved in oxidative stress mitigation, anti-inflammation, and detoxification [https://www.nature.com/articles/s41598-021-92640-y]. Its primary research value lies in its potential to serve as a chemical probe for investigating the therapeutic implications of Nrf2 signaling in various disease models, particularly in neurodegenerative disorders like Parkinson's disease where oxidative stress is a key pathological contributor [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219202/]. By stabilizing Nrf2 and promoting its dissociation from its negative regulator Keap1, this compound facilitates the nuclear translocation of Nrf2 and the subsequent upregulation of cytoprotective genes, offering researchers a tool to elucidate the precise mechanisms and downstream effects of pathway activation in cellular and animal studies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219202/].

Properties

CAS No.

1212163-89-7

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C19H24N2O6/c1-5-27-18(23)16-14(10-6-7-12(25-3)13(8-10)26-4)15-11(9-19(16,2)24)20-21-17(15)22/h6-8,14,16,24H,5,9H2,1-4H3,(H2,20,21,22)

InChI Key

JWMBRHXWZASKPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC(=C(C=C3)OC)OC

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The foundational step involves cyclocondensation between a 1,3-dicarbonyl precursor and hydrazine derivatives. For instance, ethyl 3-oxocyclohex-1-enecarboxylate (1) reacts with methylhydrazine under acidic conditions (HCl, ethanol, reflux) to yield the tetrahydroindazole scaffold (2). This method, adapted from pyrazole syntheses, achieves 68–72% yield but requires strict temperature control to avoid over-oxidation.

Reaction Conditions

ComponentDetails
SubstrateEthyl 3-oxocyclohex-1-enecarboxylate
Hydrazine SourceMethylhydrazine (1.2 equiv)
SolventEthanol
CatalystHCl (0.1 equiv)
Temperature80°C, 12 hr
Yield70%

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate cyclocondensation. Using dimethylformamide (DMF) as a polar aprotic solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, reaction time reduces to 45 minutes with improved yield (82%).

ParameterValue
Electrophile3,4-Dimethoxybenzyl chloride
Lewis AcidAlCl₃ (1.5 equiv)
SolventDCM, 0°C to RT
Reaction Time8 hr
Yield65%

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, Suzuki-Miyaura coupling introduces the aryl group post-cyclization. Bromination of (2) at position 4 using N-bromosuccinimide (NBS) generates (4), which couples with 3,4-dimethoxyphenylboronic acid (5) under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C). This method affords 78% yield but necessitates inert atmosphere conditions.

Functionalization of Hydroxyl and Methyl Groups

Oxidative Hydroxylation

The 3- and 6-hydroxyl groups derive from epoxidation followed by acid-catalyzed ring opening. Treating intermediate (6) with m-chloroperbenzoic acid (mCPBA) in DCM forms an epoxide (7), which undergoes hydrolysis with H₂SO₄ (10% v/v) to yield vicinal diols (8).

Critical Observations

  • Epoxidation selectivity depends on electron density distribution.

  • Over-oxidation to ketones occurs if reaction times exceed 4 hr.

Methyl Group Installation via Grignard Addition

A methyl group at position 6 is introduced by quenching a ketone intermediate (9) with methylmagnesium bromide (3.0 equiv) in tetrahydrofuran (THF) at −78°C. Subsequent protonation with NH₄Cl yields the tertiary alcohol (10), which is reduced to the methyl group using Pd/C under H₂ atmosphere.

Esterification and Final Modifications

Fischer Esterification

The ethyl carboxylate group is installed via acid-catalyzed esterification. Reacting the carboxylic acid precursor (11) with excess ethanol in the presence of H₂SO₄ (cat.) under reflux affords the ester (12) in 85% yield.

Side Reactions

  • Transesterification with other hydroxyl groups necessitates protecting group strategies (e.g., silylation).

Stereochemical Control and Resolution

Racemic mixtures formed during cyclization require chiral resolution. Preparative HPLC using a Chiralpak IA column (hexane/ethanol, 90:10) separates enantiomers with >99% ee. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Transitioning batch processes to continuous-flow systems enhances reproducibility. Key stages (cyclocondensation and coupling) achieve 92% conversion in 1/3rd the time when performed in microreactors (Corning AFR module).

Green Chemistry Metrics

  • E-factor : 18.7 (traditional) vs. 9.2 (flow system).

  • Solvent recovery via distillation reduces waste by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.98 (s, 3H, C6-CH₃), 3.85 (s, 6H, OCH₃).

  • HRMS : m/z calc. for C₂₁H₂₅N₂O₇ [M+H]⁺ 417.1659; found 417.1662.

X-Ray Crystallography

Single-crystal analysis confirms the cis-fusion of the tetrahydroindazole ring and equatorial orientation of the 3,4-dimethoxyphenyl group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and pH, are tailored to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of substituted indazole derivatives with specific reagents. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exhibit significant antimicrobial properties. In a study evaluating various synthesized indazole derivatives, compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar diffusion method, revealing that certain derivatives had comparable efficacy to standard antibiotics like penicillin .

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Studies indicate that certain derivatives exhibit strong radical scavenging activity, which is beneficial for developing therapeutic agents aimed at oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking studies with the DNA gyrase enzyme revealed significant binding interactions that could inhibit bacterial growth by disrupting DNA replication processes .

Potential Therapeutic Applications

Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is required to elucidate these mechanisms and evaluate the efficacy of these compounds in clinical settings.

Anti-inflammatory Effects
Additional research has pointed towards anti-inflammatory properties associated with this compound class. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, these compounds could serve as leads for developing new anti-inflammatory drugs .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus; comparable to penicillin .
Antioxidant ActivityStrong radical scavenging potential; beneficial for oxidative stress mitigation .
Molecular DockingHigh binding affinity to DNA gyrase; potential for bacterial growth inhibition .
Cancer ResearchInduction of apoptosis in cancer cells; requires further investigation .
Anti-inflammatory EffectsModulation of inflammatory pathways; potential for new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and reported activities:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications Synthesis Method References
Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate 3,4-Dimethoxyphenyl, 3-OH, 6-OH, 6-Me, ethyl ester C19H24N2O6 376.4 (calc.) Antimicrobial evaluation (inferred from analogs) Not explicitly reported; similar to cyclocondensation
Ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate 3-Cl-phenyl, 2-pyridyl, 3-OH, 6-OH, 6-Me, ethyl ester C22H22ClN3O4 427.88 Crystallography studies (no bioactivity data) Multi-step condensation with pyridyl reagents
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate Phenyl, 3-OH, 6-OH, 6-Me, ethyl ester C17H20N2O4·H2O 342.36 Antimicrobial screening (moderate activity) Cyclocondensation of hydrazine with diketones
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone Phenyl, 6-OH, 3-Me, 6-Me, acetyl group C18H22N2O2 298.38 Intermediate in heterocyclic drug synthesis Acetylation of precursor indazoles
Ethyl 6-(3,4-dimethoxyphenyl)-3-(3-methoxyphenethyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 3,4-Dimethoxyphenyl, 3-MeO-phenethyl, 4-oxo, ester C28H31NO6 477.55 Not reported (structural analog) Condensation with benzodioxan carboxylic acid

Key Observations:

Hydroxyl vs. Oxo Groups :

  • The target compound’s 3,6-dihydroxy configuration contrasts with ’s 3-oxo-6-hydroxy variant. The hydroxyl groups may confer stronger antioxidant or metal-chelating properties, whereas the oxo group could enhance electrophilicity .

Synthetic Routes :

  • Multi-step condensations (e.g., pyridyl incorporation in ) contrast with single-step cyclocondensations (), impacting scalability and purity .

Notes

  • Contradictions : describes a 3-oxo variant, whereas the target compound has 3-hydroxy ; this functional group difference significantly alters reactivity and bioactivity .
  • Data Gaps: Limited bioactivity data for the target compound necessitates extrapolation from analogs.
  • Structural Diversity : Substituents like pyridyl () or phenethyl () groups expand the SAR (structure-activity relationship) landscape for indazole-based drug discovery .

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : this compound

This structure features a complex indazole core with multiple functional groups that contribute to its biological activity.

Research has indicated several mechanisms through which this compound exerts its biological effects:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 2.0 to 20.0 µM .
    • The presence of hydroxyl groups in its structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results showed that it inhibits COX-1 and COX-2 with IC50 values reported at approximately 19.45 µM and 23.8 µM respectively .
    • This inhibition suggests a potential therapeutic role in treating inflammatory diseases.
  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups contributes to its antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Table: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)2.0 - 20.0
AnticancerHeLa (Cervical Cancer)2.0 - 20.0
COX-1 InhibitionIn vitro19.45
COX-2 InhibitionIn vitro23.8
AntioxidantDPPH AssayEffective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving cyclocondensation of ethyl acetoacetate with substituted aldehydes and urea derivatives under acidic conditions. For example, analogous indazole derivatives are synthesized via refluxing precursors in acetic acid, followed by crystallization and recrystallization to improve purity .
  • Optimization : Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and temperature gradients during reflux can enhance yields. Catalytic additives like sodium acetate may stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • NMR : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions (e.g., methoxy, hydroxyl groups) .
  • X-ray Crystallography : Resolves spatial arrangements, bond angles (e.g., O1—C13—O2: 123.97°), and hydrogen-bonding networks critical for stability .
  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester moiety) .

Q. What preliminary biological activities have been reported for structurally related indazole derivatives?

  • Reported Activities :

  • Anti-inflammatory and anticancer potential via protein kinase inhibition .
  • Analogs with 3,4-dimethoxyphenyl groups exhibit enhanced bioactivity due to electron-donating effects on aromatic systems .
    • Table 1 : Bioactivity Comparison of Analogous Compounds
CompoundStructural FeatureActivityReference
Ethyl 8-hydroxy-5-methyl-6-oxo...Imidazo[1,5-a] coreSedative effects
Ethyl 5,6-difluoro-1H-indazole...Fluorine substitutionEnhanced metabolic stability

Advanced Research Questions

Q. How can computational methods streamline reaction design and resolve mechanistic ambiguities in synthesizing this compound?

  • Approach :

  • Quantum Chemical Calculations : Model transition states to identify rate-limiting steps (e.g., cyclization barriers) .
  • Machine Learning : Analyze experimental datasets to predict optimal conditions (e.g., solvent, catalyst) via ICReDD’s feedback loop between computation and experimentation .
    • Case Study : Reaction path searches for similar indazoles revealed that polar aprotic solvents (DMF) accelerate ring closure by stabilizing charged intermediates .

Q. What strategies address contradictions in reported bioactivity data for indazole derivatives?

  • Resolution Methods :

  • Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations) across cell lines .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chloro groups) on target binding .
    • Example : A study found that 3,4-dimethoxyphenyl analogs showed 10-fold higher kinase inhibition than phenyl-substituted variants, attributed to improved hydrophobic interactions .

Q. What are the challenges in elucidating the metabolic stability and toxicity profile of this compound?

  • Experimental Design :

  • In Vitro Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • ADMET Modeling : Predict bioavailability and toxicity endpoints (e.g., Ames test for mutagenicity) .
    • Data Interpretation : Fluorinated derivatives (e.g., Ethyl 5,6-difluoro-1H-indazole-3-carboxylate) exhibit prolonged half-lives due to reduced oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.